molecular formula C23H34N4O4 B13352812 tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate

tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B13352812
M. Wt: 430.5 g/mol
InChI Key: ZVYHSZMDBMVFJX-CRAIPNDOSA-N
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Description

tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate: is a complex organic compound that features a benzimidazole core, a piperidine ring, and tert-butoxycarbonyl protecting groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring. The tert-butoxycarbonyl groups are then added to protect the amino functionalities. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

  • tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity. The presence of tert-butoxycarbonyl protecting groups and the combination of benzimidazole and piperidine rings make it a versatile compound for various applications .

Properties

Molecular Formula

C23H34N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

tert-butyl 2-[(2R,4R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]benzimidazole-1-carboxylate

InChI

InChI=1S/C23H34N4O4/c1-22(2,3)30-20(28)24-15-12-13-26(7)18(14-15)19-25-16-10-8-9-11-17(16)27(19)21(29)31-23(4,5)6/h8-11,15,18H,12-14H2,1-7H3,(H,24,28)/t15-,18-/m1/s1

InChI Key

ZVYHSZMDBMVFJX-CRAIPNDOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN([C@H](C1)C2=NC3=CC=CC=C3N2C(=O)OC(C)(C)C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C(C1)C2=NC3=CC=CC=C3N2C(=O)OC(C)(C)C)C

Origin of Product

United States

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